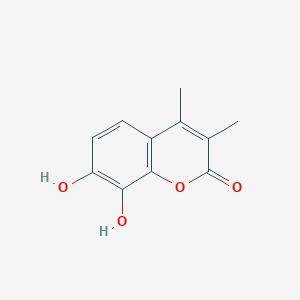

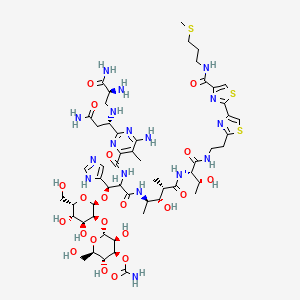

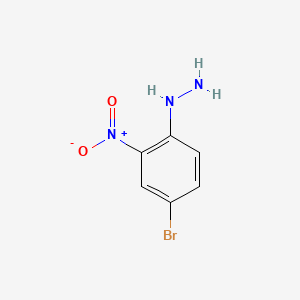

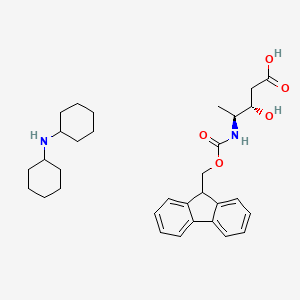

![molecular formula C12H9NO3S B1336961 2-[(Thien-3-ylcarbonyl)amino]benzoic acid CAS No. 878465-86-2](/img/structure/B1336961.png)

2-[(Thien-3-ylcarbonyl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves multi-step reactions, as seen in the synthesis of 2-(5-phenylthiazol-4-yl)benzoic acid and its amino derivatives, which were prepared for testing as potential plant growth regulators . Similarly, 4-(3-Benzoylthioureido)benzoic acid was synthesized from the reaction of 4-aminobenzoic acid with benzoyl isothiocyanate . These methods suggest that the synthesis of "2-[(Thien-3-ylcarbonyl)amino]benzoic acid" could also involve a multi-step process, potentially starting with thieno compounds and aminobenzoic acid as precursors.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized by spectroscopic methods such as IR, NMR, and X-ray diffraction . For instance, the crystal structure of 2-amino-5-chloropyridine–benzoic acid was determined, showing specific hydrogen-bonded motifs and chains parallel to a certain direction . These techniques could be applied to "2-[(Thien-3-ylcarbonyl)amino]benzoic acid" to elucidate its molecular structure and supramolecular arrangements.

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions. For example, a novel one-pot, three-component reaction was described for the preparation of 2-{[2-(alkylimino)-1-benzofuran-3-yliden]amino}benzoic acids . This indicates that "2-[(Thien-3-ylcarbonyl)amino]benzoic acid" may also be amenable to multi-component reactions, potentially leading to a diverse array of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as melting points, solubility, and biological activity, are often determined using techniques like DSC and biological assays . For instance, a series of 2-[(3-cyano-1-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl) thio] benzoic acid derivatives were synthesized and screened for biological activity . These methods could be used to assess the properties of "2-[(Thien-3-ylcarbonyl)amino]benzoic acid" and its potential applications in pharmaceuticals or other industries.

Applications De Recherche Scientifique

Methods of Application or Experimental Procedures: The methodology was compatible with amino acids displaying both polar and hydrophobic sidechains and was tolerant towards widely used amino acid-protecting groups . The compatibility of the reaction with continuous-flow conditions demonstrates the scalability of the process .

Results or Outcomes Obtained: The process resulted in the successful decarboxylation of amino acids, yielding N-alkyl amino derivatives . This method was found to be compatible with a variety of amino acids and protecting groups, demonstrating its versatility and potential for scale-up .

Propriétés

IUPAC Name |

2-(thiophene-3-carbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3S/c14-11(8-5-6-17-7-8)13-10-4-2-1-3-9(10)12(15)16/h1-7H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNPVDJFOUFLKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Thien-3-ylcarbonyl)amino]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.